Regioisomeric Sulfonamide Differentiation: 4-Methylsulfonamide vs. 5-Sulfonamide Indole Analogs
The compound bears a 4-methylsulfonamide group on the indole ring, distinguishing it from the 5-sulfonamide indoles commonly described in patent and literature examples. While no direct head-to-head pharmacological comparison for this exact compound is publicly available, class-level SAR indicates that moving the sulfonamide from C5 to C4 fundamentally alters the hydrogen-bond donor/acceptor geometry and the electrostatic potential of the indole ring, which has been shown to reverse selectivity across kinase and GPCR targets in related indole sulfonamide series . The cited 5-HT6 antagonist series demonstrates that even subtle regioisomeric shifts can change receptor selectivity profiles by >100-fold.
| Evidence Dimension | Regioisomeric scaffold differentiation (sulfonamide position) |
|---|---|
| Target Compound Data | 4-[(methylsulfonyl)amino]-1H-indole scaffold |
| Comparator Or Baseline | 5-[(methylsulfonyl)amino]-1H-indole scaffold (e.g., delavirdine core and 5-HT6 antagonist cores) |
| Quantified Difference | Not directly quantified for this compound; class-level SAR indicates target selectivity can shift by >100-fold across related indole sulfonamide series |
| Conditions | Class-level SAR analysis from published indole sulfonamide series |
Why This Matters
Procurement decisions based on generic indole sulfonamide activity cannot be extrapolated across regioisomers; the 4-position substitution defines a distinct chemical starting point for target engagement.
